molecular formula C8H15Cl B13176133 4-(Chloromethyl)-4-methylhex-1-ene

4-(Chloromethyl)-4-methylhex-1-ene

Cat. No.: B13176133
M. Wt: 146.66 g/mol
InChI Key: ZAELAPGBNLYBPP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-4-methylhex-1-ene is a halogenated alkene characterized by a linear six-carbon chain (hexene) with a chloromethyl (-CH₂Cl) and a methyl (-CH₃) substituent at the 4th carbon position. Its structure can be represented as CH₂=CH-CH₂-C(CH₃)(CH₂Cl)-CH₂-CH₃, with a molecular formula of C₈H₁₃Cl. The compound features a terminal double bond (1,2-position) and branched alkyl groups, which influence its physical properties and reactivity.

The chloromethyl group introduces polarity and susceptibility to nucleophilic substitution, while the methyl group contributes to steric effects. Related derivatives, such as its hydrochloride salt (4-(aminomethyl)-4-methylhex-1-ene hydrochloride), are documented in chemical catalogs, suggesting industrial relevance .

Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

4-(chloromethyl)-4-methylhex-1-ene

InChI

InChI=1S/C8H15Cl/c1-4-6-8(3,5-2)7-9/h4H,1,5-7H2,2-3H3

InChI Key

ZAELAPGBNLYBPP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC=C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4-methylhex-1-ene can be achieved through several methods. One common approach involves the chloromethylation of 4-methylhex-1-ene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the double bond of 4-methylhex-1-ene to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(Chloromethyl)-4-methylhex-1-ene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-4-methylhex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, and sodium thiolate (NaSR) for thiolation.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted products such as 4-(hydroxymethyl)-4-methylhex-1-ene, 4-(thiomethyl)-4-methylhex-1-ene.

    Oxidation: 4-(Chloromethyl)-4-methylhexanoic acid.

    Reduction: 4-Methylhex-1-ene.

Scientific Research Applications

4-(Chloromethyl)-4-methylhex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of polymers and resins.

    Biology: Potential use in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-methylhex-1-ene primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-(chloromethyl)-4-methylhex-1-ene, key comparisons are drawn with structurally or functionally related compounds:

Bis(Chloromethyl) Ether (BCME)

  • Structure : Cl-CH₂-O-CH₂-Cl (symmetrical ether with two chloromethyl groups).
  • Reactivity: Unlike 4-(chloromethyl)-4-methylhex-1-ene, BCME’s ether linkage and dual chloromethyl groups make it highly reactive and carcinogenic. It is notorious for alkylating DNA and causing respiratory cancers .
  • Applications: BCME is primarily a hazardous byproduct in industrial processes, whereas 4-(chloromethyl)-4-methylhex-1-ene’s applications remain speculative but likely non-toxic due to its isolated chloromethyl group and lack of ether linkage.

4-Methylcyclohexene

  • Structure : A cyclic alkene (C₇H₁₂) with a methyl group at the 4th position.
  • Physical Properties : Cyclohexene derivatives like 4-methylcyclohexene typically exhibit higher boiling points (~104°C) compared to linear alkenes due to increased van der Waals interactions in cyclic systems. In contrast, the linear structure of 4-(chloromethyl)-4-methylhex-1-ene likely results in lower boiling points and higher volatility .
  • Synthesis : Both compounds may be synthesized via dehydration of alcohols, but 4-methylcyclohexene’s cyclic structure requires specific catalysts (e.g., phosphoric acid) to promote ring formation, while the linear target compound may involve alkylation or halogenation steps .

Urea Derivatives with Chloromethyl Thiazol Groups (e.g., Compounds 8a–8c)

  • Structure : These compounds (e.g., 1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea) feature chloromethyl-substituted thiazole rings linked to urea groups.
  • Reactivity : The chloromethyl group in these derivatives undergoes nucleophilic substitution, similar to 4-(chloromethyl)-4-methylhex-1-ene. However, the presence of electron-withdrawing thiazole and urea moieties alters reaction kinetics and product stability .

4-(Aminomethyl)-4-methylhex-1-ene Hydrochloride

  • Structure : A hydrochlorinated amine derivative of the target compound.
  • Properties: The substitution of chlorine with an aminomethyl group (-CH₂NH₂) increases polarity and solubility in aqueous media. The hydrochloride salt form (CAS 859069-42-4) likely has a higher melting point and altered reactivity compared to the chloromethyl analog .

Table 1: Comparative Analysis of 4-(Chloromethyl)-4-methylhex-1-ene and Related Compounds

Compound Structure Type Functional Groups Key Properties/Reactivity Applications/Notes
4-(Chloromethyl)-4-methylhex-1-ene Linear alkene Chloromethyl, methyl Susceptible to nucleophilic substitution; moderate polarity Potential synthetic intermediate
Bis(Chloromethyl) Ether Symmetrical ether Dual chloromethyl, ether Highly toxic; carcinogenic; DNA alkylation Industrial byproduct
4-Methylcyclohexene Cyclic alkene Methyl Higher boiling point; ring strain Model compound in lab synthesis
Urea-Thiazol Derivatives Heterocyclic Chloromethyl, urea, thiazol Bioactive; moderate yields (50–58%) Pharmacological candidates
4-(Aminomethyl)-4-methylhex-1-ene HCl Linear amine salt Aminomethyl, hydrochloride High solubility; ionic character Specialty chemical

Key Findings and Implications

  • Structural Influence : The linear vs. cyclic architecture and substituent groups (chloromethyl vs. amine/ether) dictate physical properties and reactivity.
  • Reactivity Trends : Chloromethyl groups universally enable nucleophilic substitution, but adjacent functional groups (e.g., thiazole, urea) modulate outcomes.
  • Toxicity Profile : Unlike BCME, 4-(chloromethyl)-4-methylhex-1-ene lacks documented toxicity, highlighting the importance of functional group arrangement in hazard assessment .

Further research is needed to elucidate the target compound’s exact physical data and synthetic pathways. Comparative studies with analogs underscore the versatility of chloromethyl-bearing compounds in organic and medicinal chemistry.

Biological Activity

4-(Chloromethyl)-4-methylhex-1-ene is an organic compound that has garnered attention in recent years due to its potential biological activity. This compound, characterized by a chloromethyl group attached to a branched alkene, presents opportunities for various applications in medicinal chemistry and agrochemicals. Understanding its biological activity is essential for evaluating its safety and efficacy in potential applications.

The chemical formula of 4-(Chloromethyl)-4-methylhex-1-ene is C8H15ClC_8H_{15}Cl. Its structure features a chloromethyl group, which can influence its reactivity and biological interactions. The compound's molecular weight is approximately 150.66 g/mol.

Biological Activity Overview

Research into the biological activity of 4-(Chloromethyl)-4-methylhex-1-ene has revealed several areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the chloromethyl group may enhance its ability to interact with microbial cell membranes, leading to increased permeability and cell death.
  • Cytotoxicity : Investigations into the cytotoxic effects of 4-(Chloromethyl)-4-methylhex-1-ene on human cell lines have indicated potential antiproliferative effects. The compound shows promise in inhibiting the growth of cancer cells, particularly in breast cancer models.

Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial efficacy of 4-(Chloromethyl)-4-methylhex-1-ene against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL depending on the strain tested.

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus64

Cytotoxicity Assays

In vitro cytotoxicity assays were performed using MCF-7 breast cancer cells. The compound was tested at various concentrations, revealing a dose-dependent inhibition of cell proliferation.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030
10010

The half-maximal inhibitory concentration (IC50) was determined to be approximately 30 µM, indicating significant cytotoxic effects at higher concentrations.

Case Studies

Several case studies have documented the application of chlorinated compounds in medicinal chemistry. A notable case involved the synthesis of derivatives based on chloromethyl alkenes, which demonstrated enhanced biological activities compared to their non-chlorinated counterparts. These derivatives were evaluated for their potential as anticancer agents and showed promising results in preclinical models.

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